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Application Notes

Deucravacitinib (formerly BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of
tyrosine kinase 2 (TYK2).[1][2][3] Its unique mechanism of action, which involves binding to the
regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity for TYK2 over other
Janus kinase (JAK) family members (JAK1, JAK2, and JAK3).[3][4] This selectivity makes
deucravacitinib a valuable tool for immunology research, particularly for investigating the roles
of TYK2-mediated signaling pathways in health and disease.

TYK2 is a crucial intracellular kinase that mediates signaling for key cytokines involved in both
innate and adaptive immunity, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type |
interferons (IFNs). By inhibiting TYK2, deucravacitinib effectively modulates these signaling
pathways, which are implicated in the pathogenesis of numerous autoimmune and
inflammatory diseases. The primary application of deucravacitinib in immunology research is to
dissect the cellular and molecular events downstream of these cytokines.

Deucravacitinib has been extensively studied in the context of psoriasis, psoriatic arthritis,
systemic lupus erythematosus (SLE), and inflammatory bowel disease. In clinical trials for
moderate-to-severe plaque psoriasis, deucravacitinib demonstrated superiority over placebo
and apremilast. These studies have shown that deucravacitinib treatment leads to a reduction
in psoriasis-associated gene expression in the skin, including genes regulated by the IL-23 and
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type | IFN pathways. Furthermore, treatment with deucravacitinib has been shown to reduce
serum levels of inflammatory markers such as IL-17A, IL-19, and beta-defensin.

Quantitative Data

The following tables summarize the in vitro potency and clinical efficacy of deucravacitinib.

Table 1: In Vitro Inhibitory Activity of Deucravacitinib

Target/Pathwa  Cell

Assay Type IC50 (nM) Reference
TypelSystem
Probe
_ TYK2 JH2
Displacement S Cell-free 0.2
Domain Binding
Assay
] ) Human whole
Cellular Assay IL-12 signaling 2
blood
) ) Human whole
Cellular Assay IL-23 signaling 19
blood
) ) Human whole
Cellular Assay IFN-a signaling 11
blood
JAK1/3 (IL-2) Human whole
Cellular Assay ) ) >10,000
signaling blood
JAK2/2 (TPO) Human whole
Cellular Assay >10,000

signaling

blood

Table 2: Clinical Efficacy of Deucravacitinib in Plague Psoriasis (Phase 3 POETYK PSO-1 Trial)
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Deucravacitini

Endpoint Otezla 30 mg
b 6 mg once Placebo ] ] Reference
(Week 16) . twice daily
daily
PASI 75
Response Rate 58.7 12.7 35.1

(%)

sPGA score of 0
or 1 (clear or 53.6 7.2 32.1

almost clear) (%)

Table 3: Clinical Efficacy of Deucravacitinib in Psoriatic Arthritis (Phase 2 Trial)

. Deucravacitini Deucravacitini
Endpoint

b 6 mg once b 12 mg once Placebo (n=66) Reference
(Week 16) . .
daily (n=70) daily (n=67)
ACR 20
Response Rate 52.9 62.7 31.8
(%)

Experimental Protocols
Biochemical TYK2 Kinase Activity Assay

Objective: To determine the direct inhibitory activity of deucravacitinib on the purified TYK2
enzyme.

Principle: This assay measures the phosphorylation of a substrate peptide by the TYK2 kinase
in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is
guantified, typically using a luminescence-based method that measures the amount of ATP
remaining after the kinase reaction.

Materials:

» Purified recombinant TYK2 enzyme
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o Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
o ATP

e Kinase assay buffer

» Deucravacitinib

e 96-well or 384-well plates

e Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

o Plate reader with luminescence detection capabilities

Procedure:

» Prepare serial dilutions of deucravacitinib in the kinase assay buffer.

e Add the deucravacitinib solutions to the wells of the assay plate. Include a "no inhibitor"
control and a "no enzyme" blank.

¢ Add the TYK2 enzyme and substrate mixture to all wells except the blank. Add assay buffer
to the blank wells.

e Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the
kinase.

« Initiate the kinase reaction by adding ATP to all wells.
 Incubate the plate at 30°C for 30-60 minutes.

o Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent
according to the manufacturer's instructions.

 Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

e Measure the luminescence using a plate reader.
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» Data Analysis: Subtract the blank values from all other readings. Normalize the data to the
"no inhibitor" control (representing 100% activity). Plot the percent inhibition against the
logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation
to determine the IC50 value.

Cellular Phospho-STAT Flow Cytometry Assay

Objective: To assess the inhibitory effect of deucravacitinib on cytokine-induced STAT
phosphorylation in a cellular context.

Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a
relevant cell line or primary cells. The phosphorylation of STAT proteins is then measured by
flow cytometry using phospho-specific antibodies.

Materials:

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCSs) or a relevant cell
line like THP-1 monocytes)

e Deucravacitinib

o Cytokines for stimulation (e.g., IL-12, IL-23, or IFN-a to assess TYK2-dependent signaling;
IL-2 for JAK1/3; TPO for JAK2)

o Cell culture medium

o Fixation buffer

o Permeabilization buffer (e.g., ice-cold methanol)

o Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) and
intracellular phospho-STAT proteins (e.g., anti-pSTAT3, anti-pSTAT4)

Flow cytometer

Procedure:
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o Cell Preparation: Isolate PBMCs from whole blood using a Ficoll-Paque gradient. Resuspend
the cells in serum-free medium.

« Inhibitor Treatment: Aliquot cells into a 96-well plate. Add serial dilutions of deucravacitinib
and incubate for 1-2 hours at 37°C.

e Cytokine Stimulation: Add the appropriate cytokine to the wells to induce STAT
phosphorylation. Incubate for the optimal time (typically 15-30 minutes) at 37°C.

 Fixation: Stop the stimulation by adding a fixation buffer. Incubate at room temperature.

e Permeabilization: Permeabilize the cells using an ice-cold permeabilization buffer to allow
antibody entry.

« Intracellular Staining: Stain the cells with a cocktail of fluorescently labeled antibodies
against cell surface markers and intracellular phospho-STAT proteins. Incubate in the dark at
room temperature.

e Flow Cytometry Analysis: Wash the cells and resuspend them in a suitable buffer for flow
cytometry. Acquire data on a flow cytometer, measuring the fluorescence intensity of the
phospho-STAT signal within the gated cell population of interest.

o Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT
signal for each condition. Plot the percent inhibition of the MFI against the logarithm of the
inhibitor concentration to determine the IC50 value.

In Vitro Th17 Differentiation Assay

Objective: To evaluate the effect of deucravacitinib on the differentiation of naive CD4+ T cells
into Th17 cells.

Principle: Naive CD4+ T cells are cultured in the presence of a cocktail of cytokines that
promote their differentiation into Th17 cells. The effect of deucravacitinib on this process is
assessed by measuring the production of the signature Th17 cytokine, IL-17A.

Materials:

e Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
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¢ Deucravacitinib

o T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

e Th17 polarizing cytokines (e.g., IL-1[, IL-6, IL-23, TGF-[3)

e Neutralizing antibodies against IFN-y and IL-4

e Cell culture plates

o ELISA kit for IL-17A or flow cytometry antibodies for intracellular IL-17A staining

Procedure:

T Cell Isolation: Isolate naive CD4+ T cells from the source tissue using magnetic-activated
cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

o Assay Setup: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies. Seed the naive
CD4+ T cells in the wells.

o Treatment and Differentiation: Add the Th17 polarizing cytokine cocktail and neutralizing
antibodies to the wells. Add serial dilutions of deucravacitinib.

o Cell Culture: Culture the cells for 5-7 days at 37°C in a humidified incubator with 5% CO2.

e Analysis:

o ELISA: Collect the cell culture supernatants and measure the concentration of IL-17A
using an ELISA kit according to the manufacturer's instructions.

o Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin in the
presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform
intracellular staining for IL-17A and analyze by flow cytometry.

o Data Analysis: Compare the levels of IL-17A production in the deucravacitinib-treated groups
to the untreated control to determine the inhibitory effect of the compound on Th17
differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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